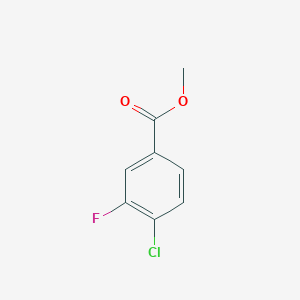

Methyl 4-chloro-3-fluorobenzoate

Description

Significance of Fluorine and Chlorine Substituents in Aromatic Systems

The incorporation of fluorine and chlorine atoms into aromatic systems profoundly alters their chemical behavior. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring and make it less susceptible to electrophilic substitution. numberanalytics.com However, fluorine can also donate electron density through resonance. reddit.com This dual nature allows for fine-tuning of a molecule's electronic properties. The presence of fluorine can also enhance metabolic stability and membrane permeability in drug candidates. numberanalytics.comnih.gov

Chlorine, while also an electron-withdrawing group, is less electronegative than fluorine. Its presence on an aromatic ring similarly deactivates the ring towards electrophilic attack but can also serve as a leaving group in nucleophilic aromatic substitution reactions. The distinct electronic and steric influences of fluorine and chlorine, especially when present in the same molecule, provide chemists with a powerful tool to modulate reactivity and design molecules with specific properties. reddit.com

Overview of Methyl Benzoate (B1203000) Derivatives as Synthetic Intermediates and Lead Compounds

Methyl benzoate and its derivatives are a cornerstone of organic synthesis. mdpi.comresearchgate.net They are frequently employed as starting materials or key intermediates in the production of a vast range of chemical products. mdpi.com The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a handle for further molecular elaboration.

In medicinal chemistry, the methyl benzoate scaffold is a common feature in many biologically active compounds. For instance, derivatives of methyl benzoate have been investigated as inhibitors of the pentose (B10789219) phosphate (B84403) pathway, which is a target in cancer and malaria treatment. nih.gov The ability to introduce various substituents onto the benzene (B151609) ring allows for the systematic exploration of structure-activity relationships, a critical process in the development of new therapeutic agents.

Research Trajectory of Methyl 4-chloro-3-fluorobenzoate within the Chemical Sciences

Within the diverse family of halogenated benzoate esters, this compound has emerged as a compound of significant interest. Its specific substitution pattern, with a chlorine atom at the 4-position and a fluorine atom at the 3-position, creates a unique electronic environment on the aromatic ring. This compound serves as a valuable building block for the synthesis of more complex molecules, finding applications in the development of pharmaceuticals and other specialty chemicals. bldpharm.com The presence of two different halogens offers multiple sites for selective chemical transformations, such as cross-coupling reactions, further enhancing its synthetic utility. sigmaaldrich.comchemicalbook.com

The physical and chemical properties of this compound have been characterized, providing a foundation for its application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClFO₂ |

| Molecular Weight | 188.58 g/mol |

| IUPAC Name | This compound |

| CAS Number | 206362-87-0 |

| SMILES | COC(=O)C1=CC(=C(C=C1)Cl)F |

| InChIKey | ZVXWVVRTWLVZKV-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

The continued exploration of the reactivity and applications of this compound is expected to yield novel synthetic methodologies and contribute to the discovery of new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXWVVRTWLVZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381712 | |

| Record name | methyl 4-chloro-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206362-87-0 | |

| Record name | methyl 4-chloro-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Towards Methyl 4 Chloro 3 Fluorobenzoate

Direct Esterification Approaches of 4-chloro-3-fluorobenzoic Acid

The most straightforward method for preparing methyl 4-chloro-3-fluorobenzoate is the direct esterification of 4-chloro-3-fluorobenzoic acid. This approach focuses on the conversion of the carboxylic acid functional group into a methyl ester.

The classic method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst. wikipedia.orgmasterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. youtube.comyoutube.com Methanol, acting as a nucleophile, then attacks this activated carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final methyl ester product. youtube.comyoutube.com

Commonly used acid catalysts for this reaction include:

Sulfuric acid (H₂SO₄)

Hydrochloric acid (HCl)

Solid acid catalysts, such as modified Montmorillonite K10 clay or sulfonic acid-based resins. ijstr.orgepa.gov

The reaction is an equilibrium process, and specific conditions are required to drive it towards the formation of the ester. masterorganicchemistry.comresearchgate.net

To achieve high yields in Fischer esterification, Le Chatelier's principle is applied. This is typically accomplished by using a large excess of one reactant, usually the more cost-effective methanol, which also serves as the solvent. masterorganicchemistry.com Another strategy is the removal of water as it is formed, which can be done using a Dean-Stark apparatus or by adding a dehydrating agent.

Modern optimization techniques often employ sealed-vessel microwave irradiation. academicpublishers.orgresearchgate.net This method can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. researchgate.net For instance, studies on substituted benzoic acids have shown that microwave conditions can achieve high yields in as little as 15 minutes. researchgate.net The optimization of parameters such as temperature, catalyst concentration, and reaction time is crucial for maximizing the efficiency of the synthesis. academicpublishers.orgresearchgate.net The use of solid acid catalysts is also an optimization strategy that simplifies the workup process, as the catalyst can be easily removed by filtration. ijstr.orgepa.gov

| Catalyst | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Excess Methanol | Reflux | Low cost, readily available | researchgate.net |

| Solid Acid (e.g., Modified Clay) | Methanol or Solvent-Free | Reflux | Easy catalyst removal, recyclable | ijstr.orgepa.gov |

| Acid Catalyst (e.g., H₂SO₄) | Methanol | Microwave Irradiation (e.g., 130°C) | Rapid reaction times, high yields | researchgate.netusm.my |

Multi-Step Synthetic Strategies from Precursor Compounds

The synthesis of this compound via direct halogenation of a simpler substituted benzoate (B1203000) presents significant challenges due to the directing effects of the substituents on the aromatic ring. In electrophilic aromatic substitution, the existing groups on the ring dictate the position of incoming substituents. wikipedia.org

Starting from Methyl 3-fluorobenzoate: The fluorine atom is an ortho, para-director, while the methyl ester group is a meta-director. Electrophilic chlorination would likely result in a mixture of isomers, including 2-chloro-3-fluorobenzoate and 4-chloro-3-fluorobenzoate, making purification difficult.

Starting from Methyl 4-chlorobenzoate: The chlorine atom is an ortho, para-director, and the ester is a meta-director. Introducing a fluorine atom at the 3-position via electrophilic fluorination is challenging and often requires specialized, highly reactive fluorinating agents.

Nucleophilic aromatic substitution (SNAr) is another possibility but typically requires strong electron-withdrawing groups ortho or para to a leaving group. nih.govnih.gov For example, a nitro group could be displaced by a fluoride ion, but constructing the necessary precursor with the correct substitution pattern can be complex. mdpi.com

A more reliable multi-step approach involves building the desired substitution pattern on the aromatic ring first, followed by the formation of the ester group. The Sandmeyer reaction, which transforms an aryl diazonium salt into an aryl halide or nitrile, is a powerful tool for this purpose. wikipedia.orglscollege.ac.inbyjus.com

A plausible synthetic sequence could begin with 4-chloro-3-fluoroaniline:

Diazotization: The amino group of 4-chloro-3-fluoroaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures.

Cyanation: The diazonium salt is then treated with a copper(I) cyanide catalyst in a Sandmeyer reaction to introduce a nitrile (-CN) group, yielding 4-chloro-3-fluorobenzonitrile. wikipedia.orgbyjus.com

Hydrolysis: The nitrile group is subsequently hydrolyzed to a carboxylic acid group under acidic or basic conditions, producing 4-chloro-3-fluorobenzoic acid.

Esterification: Finally, the resulting carboxylic acid is esterified with methanol as described in section 2.1 to give the target compound, this compound.

This pathway provides excellent control over the regiochemistry of the substituents, leveraging well-established and high-yielding reactions.

Transition metal-catalyzed carbonylation reactions offer a modern and efficient method for introducing the ester functional group directly onto the aromatic ring. nih.govorganic-chemistry.orgacs.org This approach typically starts with an appropriately substituted aryl halide or triflate.

For the synthesis of this compound, a suitable precursor would be 1-bromo-4-chloro-2-fluorobenzene or 1-iodo-4-chloro-2-fluorobenzene. The reaction involves treating the aryl halide with carbon monoxide (CO) and methanol in the presence of a palladium catalyst. nih.govorganic-chemistry.org

The general reaction is as follows: Ar-X + CO + CH₃OH → Ar-COOCH₃ + HX (where Ar = 4-chloro-3-fluorophenyl and X = Br, I)

This process is facilitated by a palladium catalyst, often in combination with a phosphine ligand such as Xantphos, and a base to neutralize the hydrogen halide byproduct. nih.gov These reactions can often be carried out at atmospheric pressure of CO, avoiding the need for specialized high-pressure equipment. organic-chemistry.org This method is valued for its high functional group tolerance and efficiency. nih.govacs.org

| Catalyst System | CO Source | Nucleophile | Typical Conditions | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Xantphos | CO gas (1 atm) | Methanol | Toluene (B28343), 80°C, Base (e.g., Na₂CO₃) | nih.gov |

| Pd(OAc)₂ / dcpp·2HBF₄ | CO gas (1 atm) | Methanol | DMF or DMSO, Base (e.g., K₂CO₃) | organic-chemistry.org |

| Pd(OAc)₂ / Ligand | CO gas | Water, then Alkyl Halide | Aqueous solvent | acs.org |

Regioselective Synthesis of Substituted Halobenzoate Esters

The precise positioning of multiple different substituents on a benzene (B151609) ring is a fundamental challenge in organic synthesis. The creation of the 1-carboxy-3-fluoro-4-chloro substitution pattern of the precursor to this compound requires a careful selection of starting materials and reaction sequences, governed by the principles of electrophilic aromatic substitution.

Control of Halogen Position in Aromatic Substitution Reactions

The regiochemical outcome of electrophilic aromatic substitution reactions is dictated by the electronic properties of the substituents already present on the aromatic ring. These substituents can be classified as either activating or deactivating, and as ortho/para-directing or meta-directing. quizlet.com

Activating Groups (Ortho/Para Directors): These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. They direct incoming electrophiles to the ortho and para positions.

Deactivating Groups (Meta Directors): These groups withdraw electron density from the ring, making it less reactive. chemistrytalk.org Examples include nitro (-NO₂), cyano (-CN), and carbonyl groups like those in carboxylic acids (-COOH) and esters (-COOR). quizlet.com These groups direct incoming electrophiles to the meta position.

Halogens (Deactivating Ortho/Para Directors): Halogens like fluorine and chlorine are a unique class. They are deactivating due to their strong electronegativity, which withdraws electron density through the sigma bonds (inductive effect). chemistrytalk.orgwikipedia.org However, they possess lone pairs of electrons that can be donated to the ring through resonance (mesomeric effect), which directs incoming electrophiles to the ortho and para positions. wikipedia.orgorganicchemistrytutor.com

In the synthesis of 4-chloro-3-fluorobenzoic acid, the directing effects of the carboxyl, fluoro, and chloro groups must be strategically managed. For instance, starting with 3-fluorobenzoic acid, the fluorine atom (an ortho/para director) and the carboxylic acid group (a meta director) would both direct an incoming electrophile (like Cl⁺) to the position that is para to the fluorine and meta to the carboxyl group, which is the desired C4 position. The interplay between the inductive and resonance effects of different halogens also influences regioselectivity; for fluorine, the para-directing effect is often very strong. wikipedia.orgcsbsju.edu

A common synthetic strategy might involve the following steps:

Nitration: Starting with a suitable toluene derivative, nitration can place a nitro group which can later be converted to a diazonium salt.

Diazotization and Sandmeyer Reaction: The nitro group can be reduced to an amine (-NH₂), which is then converted into a diazonium salt (-N₂⁺). This salt is a versatile intermediate that allows the introduction of various substituents, including halogens, with high regioselectivity via the Sandmeyer reaction.

Oxidation: The initial methyl group from toluene can be oxidized to a carboxylic acid at a suitable stage in the synthesis.

The following table illustrates the directing effects of relevant functional groups:

| Functional Group | Electronic Effect | Directing Effect |

| -F, -Cl | Inductively withdrawing (-I), Resonance donating (+M) | Ortho, Para |

| -COOH, -COOR | Inductively & Resonance withdrawing (-I, -M) | Meta |

| -CH₃ | Inductively donating (+I) | Ortho, Para |

| -OH, -OR | Inductively withdrawing (-I), Resonance donating (+M) | Ortho, Para |

| -NO₂ | Inductively & Resonance withdrawing (-I, -M) | Meta |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound, primarily through the esterification of 4-chloro-3-fluorobenzoic acid, offers several opportunities to apply these principles.

Catalysis in Esterification: The traditional Fischer esterification method often employs strong mineral acids like sulfuric acid as catalysts, which are corrosive, difficult to recover, and generate significant acidic waste. mdpi.comproquest.com Green alternatives focus on using heterogeneous (solid) acid catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and simplifying product purification.

Several studies have demonstrated the efficacy of solid acid catalysts for the synthesis of methyl benzoates:

Zirconium/Titanium-based Catalysts: A solid acid catalyst composed of zirconium and titanium (Zr/Ti) has been shown to be effective for the esterification of various substituted benzoic acids with methanol. mdpi.comproquest.com These catalysts are reusable and avoid the need for corrosive liquid acids. researchgate.netdntb.gov.ua

Iron-supported Zr/Ti Catalysts: The addition of iron to the Zr/Ti solid acid framework can enhance catalytic activity by increasing the catalyst's surface area and the number of acid sites. mdpi.com

Ion-Exchange Resins: Resins like Dowex H+ can also be used as recyclable acid catalysts for esterification, often providing high yields under mild conditions. nih.gov

Alternative Solvents and Reaction Conditions: Another key aspect of green chemistry is the reduction or replacement of volatile organic solvents (VOCs).

Ionic Liquids: These are salts with low melting points that can act as both solvents and catalysts. Brønsted-acidic ionic liquids have been used effectively for halogenation reactions and can often be recycled multiple times with no significant loss of efficiency. nih.govresearchgate.netacs.org They offer a non-volatile medium for reactions, reducing air pollution. mdpi.com

Solvent-Free (Neat) Reactions: Conducting reactions without any solvent is an ideal green chemistry scenario. cmu.edu Microwave-assisted organic synthesis is a technique that can facilitate solvent-free reactions, often leading to dramatically reduced reaction times and increased energy efficiency. ijsdr.orgcem.com Mechanochemical methods, such as grinding solid reactants together, also represent a solvent-free approach that can be faster and more convenient than solvent-based methods. nih.gov

The table below compares traditional and green approaches for the key synthetic steps.

| Synthetic Step | Traditional Method | Green Chemistry Approach |

| Esterification | Homogeneous strong acids (e.g., H₂SO₄) in organic solvents. | Heterogeneous solid acid catalysts (e.g., Zr/Ti, ion-exchange resins); reusable catalysts. mdpi.comdergipark.org.tr |

| Halogenation | Halogens with Lewis acids in chlorinated solvents. | N-halosuccinimides (NXS) as halogen sources; use of ionic liquids as recyclable solvent/catalyst systems. nih.gov |

| Energy Input | Conventional heating (e.g., reflux). | Microwave irradiation to reduce reaction times and energy consumption. ijsdr.org |

| Solvent Use | Volatile organic solvents. | Solvent-free (neat) conditions or use of greener solvents like ionic liquids. cem.comnih.gov |

Mechanistic Investigations of Chemical Transformations Involving Methyl 4 Chloro 3 Fluorobenzoate

Nucleophilic Acyl Substitution Mechanisms at the Ester Group

The ester functionality of Methyl 4-chloro-3-fluorobenzoate is a primary site for chemical transformation through nucleophilic acyl substitution. This reaction class proceeds via a characteristic two-step mechanism: nucleophilic addition followed by elimination of a leaving group. libretexts.orgopenstax.org

The process begins with the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. The carbonyl carbon's electrophilicity is enhanced by the electron-withdrawing effects of both the carbonyl oxygen and the substituted aromatic ring. The presence of the electronegative chlorine and fluorine atoms on the benzene (B151609) ring further increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted methyl benzoate (B1203000). youtube.com

Electrophilic Aromatic Substitution Reactivity of the Halogenated Benzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The reactivity of the benzene ring in this compound towards EAS is significantly influenced by its three substituents: the 4-chloro group, the 3-fluoro group, and the 1-methyl ester group.

All three substituents are electron-withdrawing, which deactivates the benzene ring, making it less reactive towards electrophiles than benzene itself. youtube.com

Halogens (Cl and F): While halogens are deactivating due to their inductive effect, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which can stabilize the cationic intermediate (arenium ion) formed during the reaction.

Methyl Ester (-COOCH₃): The ester group is a meta-director and is strongly deactivating due to both inductive and resonance effects that withdraw electron density from the ring.

The directing effects of the substituents determine the regioselectivity of the substitution. The positions on the ring are influenced as follows:

The ester group directs incoming electrophiles to position 5.

The fluorine at position 3 directs to positions 2 and 5.

The chlorine at position 4 directs to positions 2 and 6.

The final substitution pattern for an incoming electrophile would depend on the specific reaction conditions, with the most likely positions for substitution being positions 2 and 5, where the directing effects of the halogens align or are less sterically hindered.

Cross-Coupling Reactions Utilizing Halogen Substituents

The carbon-halogen bonds on the aromatic ring are key sites for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The difference in bond strength between the C-Cl and C-F bonds allows for selective functionalization.

Palladium catalysis is a powerful tool for activating aryl halides. In this compound, the C-Cl bond is significantly more reactive in typical palladium-catalyzed cross-coupling reactions than the C-F bond. The C-F bond is one of the strongest single bonds to carbon and its oxidative addition to a palladium(0) center is generally difficult. This difference in reactivity allows for chemoselective reactions at the 4-position.

Common palladium-catalyzed reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl structure.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group. nih.gov

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation (for Suzuki) or other coupling steps, and reductive elimination to release the product and regenerate the Pd(0) catalyst. Studies on related dihalobenzoates have demonstrated that site-selectivity can often be controlled by the choice of catalyst system, including the palladium precursor and the supporting ligand. researchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / SPhos | Aryl-Aryl |

| Sonogashira | R-C≡CH | [Pd(cinnamyl)Cl]₂ / DPPF | Aryl-Alkyne |

| Buchwald-Hartwig | R₂NH | tBuBrettPhos Pd G3 | Aryl-Amine |

While palladium is the most common catalyst, other transition metals like nickel and iron are also effective for cross-coupling reactions of aryl chlorides. Iron-catalyzed cross-coupling, for instance, has emerged as a more economical and sustainable alternative. Research has shown that iron catalysts, such as Fe(acac)₃, can effectively couple aryl chlorides with Grignard reagents (Kumada-type coupling) to form C-C bonds. nih.gov For this compound, an iron-catalyzed reaction with an alkyl or aryl magnesium halide could selectively form a new bond at the C-Cl position, leaving the C-F bond intact.

Hydrolysis and Transesterification Pathways

Hydrolysis is the conversion of the methyl ester back to its corresponding carboxylic acid, 4-chloro-3-fluorobenzoic acid. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the ester's carbonyl carbon. oieau.fr The reaction proceeds through the standard nucleophilic acyl substitution mechanism. The presence of electron-withdrawing chloro and fluoro groups on the ring increases the rate of base-catalyzed hydrolysis compared to methyl benzoate because they make the carbonyl carbon more electrophilic. oieau.fr

Acid-Catalyzed Hydrolysis: This is a reversible reaction that begins with the protonation of the carbonyl oxygen by an acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, allowing a weak nucleophile like water to attack.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reacting it with a different alcohol (R-OH) would lead to the formation of a new ester (R-O-C(=O)-Ar) and methanol. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Comparative Reactivity Studies with Structurally Similar Halogenated Benzoates

The reactivity of this compound can be better understood by comparing it to structurally similar compounds. The specific nature and position of the halogen substituents play a critical role in the molecule's chemical behavior.

Comparison with Bromo- and Iodo-analogs: In cross-coupling reactions, the reactivity of the carbon-halogen bond follows the order C-I > C-Br > C-Cl >> C-F. Therefore, a hypothetical "Methyl 4-bromo-3-fluorobenzoate" would be more reactive in palladium-catalyzed couplings than the chloro-derivative.

Comparison with other Isomers: The reactivity of an isomer like "Methyl 4-chloro-2-fluorobenzoate" would be different. The position of the fluorine atom influences the electronic environment of the reaction centers. For instance, a fluorine atom ortho to the ester group might exert a stronger inductive effect on the carbonyl carbon.

Effect on Hydrolysis Rates: The rate of base-catalyzed hydrolysis is sensitive to the electronic effects of ring substituents. Studies on various substituted methyl benzoates show that electron-withdrawing groups increase the hydrolysis rate. oieau.fr Therefore, this compound would hydrolyze faster than Methyl 4-methylbenzoate (which has an electron-donating group) but might have a rate comparable to Methyl 4-nitrobenzoate, which also has a strong electron-withdrawing group. oieau.fr

| Compound | Relative Reactivity in Pd-Coupling (at C-X) | Relative Rate of Base-Catalyzed Hydrolysis | Reasoning |

|---|---|---|---|

| Methyl 4-bromo-3-fluorobenzoate | Higher | Similar | C-Br bond is weaker and more reactive than C-Cl. Electronic effect on ester is similar. |

| This compound | Baseline | Baseline | Reference compound. |

| Methyl benzoate | N/A | Lower | Lacks activating electron-withdrawing groups on the ring. |

| Methyl 4-methylbenzoate | N/A | Much Lower | Electron-donating methyl group deactivates the carbonyl for nucleophilic attack. oieau.fr |

Advanced Spectroscopic and Analytical Characterization Techniques for Methyl 4 Chloro 3 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Methyl 4-chloro-3-fluorobenzoate in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete picture of the molecule's connectivity and electronic environment can be assembled.

¹H NMR Spectroscopic Analysis for Structural Elucidation

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. For this compound, the spectrum is characterized by signals from the aromatic protons and the methyl ester protons. The aromatic region typically displays three distinct signals corresponding to the protons at positions 2, 5, and 6 of the benzene (B151609) ring. The chemical shifts and coupling patterns are influenced by the neighboring chloro and fluoro substituents. The methyl group of the ester function appears as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom.

The coupling constants (J) between the protons and between the protons and the fluorine atom are critical for assigning the specific positions of the protons on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.90 | dd | J_H-H ≈ 8.5, J_H-F ≈ 6.0 | H-6 |

| ~7.80 | dd | J_H-H ≈ 8.5, J_H-F ≈ 2.0 | H-2 |

| ~7.50 | t | J_H-H ≈ 8.5 | H-5 |

| ~3.90 | s | - | -OCH₃ |

Note: Predicted values are based on standard substituent effects and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopic Investigations of Carbon Frameworks

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. This compound has eight unique carbon atoms, each producing a distinct signal. The spectrum includes signals for the methyl carbon, the ester carbonyl carbon, and the six aromatic carbons. The positions of the aromatic carbon signals are influenced by the electron-withdrawing effects of the halogen and ester groups. A key feature is the carbon-fluorine coupling (JC-F), which causes the signals for carbons close to the fluorine atom to appear as doublets. This is particularly useful for confirming the position of the fluorine substituent.

Table 2: Predicted ¹³C NMR Data for this compound

Note: Predicted values are based on standard substituent effects and may vary based on solvent and experimental conditions. 'd' denotes a doublet.

¹⁹F NMR Spectroscopic Studies for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to study the fluorine atom within a molecule. dtic.mil For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the one fluorine atom. The multiplicity of this signal will be a doublet of doublets, resulting from coupling to the two neighboring aromatic protons (H-2 and H-5). This technique provides unequivocal evidence for the presence of fluorine and helps to confirm its position on the aromatic ring. rsc.orgspectrabase.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. The molecular formula for this compound is C₈H₆ClFO₂, corresponding to a monoisotopic mass of approximately 188.00 Da. nih.gov

The electron ionization (EI) mass spectrum will exhibit a molecular ion peak (M⁺). A characteristic feature of chlorine-containing compounds is the presence of an M+2 peak, which is approximately one-third the intensity of the M⁺ peak, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. uni.lu Common fragmentation pathways include the loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion, or the loss of the entire methoxycarbonyl group (•COOCH₃).

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 188/190 | [M]⁺ | Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| 157/159 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 129/131 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |

| 101 | [C₆H₃F]⁺ | Loss of chlorine and the ester group |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Given its boiling point of 233.1°C, this compound is amenable to analysis by Gas Chromatography (GC). chemsrc.com A typical GC method would utilize a capillary column with a mid-polarity stationary phase. A flame ionization detector (FID) would provide excellent sensitivity, while coupling the GC to a mass spectrometer (GC-MS) would allow for definitive peak identification based on mass spectra. sigmaaldrich.comshimadzu.com

Table 4: Hypothetical GC Method Parameters

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Mode | Split (e.g., 50:1) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Oven Program | 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer or Flame Ionization Detector (FID) |

| MS Transfer Line | 280 °C |

High-Performance Liquid Chromatography (HPLC) is also a suitable technique, particularly for samples that may not be thermally stable or for preparative-scale purification. researchgate.net A reversed-phase method is most common for a compound of this polarity. researchgate.netsigmaaldrich.com

Table 5: Hypothetical HPLC Method Parameters

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 50% B to 95% B over 10 minutes, hold for 2 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

These methods provide a robust framework for the quality control and detailed characterization of this compound in a research or industrial setting.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and highly effective chromatographic technique indispensable for qualitatively monitoring the progress of chemical reactions, such as the synthesis of this compound. nih.gov Its primary application in this context is to track the consumption of starting materials and the concurrent formation of the desired product, allowing for the determination of reaction completion. nih.govgoogle.com

The fundamental principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.govglobalscientificjournal.com For the analysis of this compound and its precursors, the standard stationary phase is a TLC plate coated with a thin layer of silica (B1680970) gel (SiO₂), a polar adsorbent. globalscientificjournal.comamazonaws.com The mobile phase, or eluent, is a solvent or a mixture of solvents that travels up the plate via capillary action, carrying the sample components at different rates. nih.gov

Reaction Monitoring in Practice

The synthesis of this compound typically involves the esterification of 4-chloro-3-fluorobenzoic acid with methanol. To monitor this reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at regular intervals. Alongside these, spots of the pure starting material (4-chloro-3-fluorobenzoic acid) and, if available, a pure reference sample of the product (this compound) are also applied to the same plate. amazonaws.com

The choice of the mobile phase is critical for achieving good separation. nih.gov For aromatic esters like this compound, mixtures of a non-polar solvent like hexanes or heptane (B126788) and a moderately polar solvent like ethyl acetate (B1210297) are commonly employed. nih.govrsc.org The optimal ratio of these solvents is often determined empirically to achieve a significant difference in the retention factor (Rƒ) values between the reactant and the product. nih.gov

Interpreting the Chromatogram

As the solvent front moves up the plate, the components of the spotted mixture separate based on their polarity. The starting material, 4-chloro-3-fluorobenzoic acid, is significantly more polar than the product, this compound, due to the presence of the carboxylic acid group which can form strong hydrogen bonds with the polar silica gel stationary phase. nih.gov Consequently, the acid adheres more strongly to the silica gel and travels a shorter distance up the plate, resulting in a lower Rƒ value. chemrxiv.org The ester product is less polar and will travel further, resulting in a higher Rƒ value. nih.gov

The spots are typically visualized under a UV lamp (at 254 nm), where UV-active compounds like these aromatic rings appear as dark spots on a fluorescent background. nih.gov The progress of the reaction is confirmed by the gradual disappearance of the spot corresponding to the starting acid and the intensification of the spot corresponding to the product ester. The reaction is considered complete when the starting material spot is no longer visible.

The retention factor (Rƒ) for each spot is calculated using the following formula:

Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

While specific Rƒ values are highly dependent on the exact conditions (e.g., solvent system, temperature, plate type), research on structurally similar compounds provides a reliable guide for expected results. nih.gov For instance, a closely related compound, 3-(4-Chloro-3-fluorophenyl)-1,2,4,5-tetrazine, exhibited an Rƒ of 0.41 in a Heptane/Ethyl Acetate (80:20) system. Another related aromatic ester, propargyl 4-fluorobenzoate, showed an Rƒ of 0.28 in a 3:1 mixture of hexanes and ethyl acetate. nih.gov

Detailed Research Findings

The following interactive data table summarizes the expected TLC results for monitoring the esterification of 4-chloro-3-fluorobenzoic acid. The Rƒ values are based on the relative polarities of the compounds and data from structurally analogous molecules reported in the literature.

| Compound | Role | Typical Mobile Phase (v/v) | Expected Rƒ Value | Polarity |

| 4-chloro-3-fluorobenzoic acid | Starting Material | Heptane/Ethyl Acetate (80:20) | ~ 0.15 - 0.25 | High |

| This compound | Product | Heptane/Ethyl Acetate (80:20) | ~ 0.40 - 0.50 | Moderate |

Computational Chemistry and Molecular Modeling Studies of Methyl 4 Chloro 3 Fluorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. For Methyl 4-chloro-3-fluorobenzoate, DFT calculations would be employed to determine its optimized molecular geometry, giving the most stable arrangement of its atoms in three-dimensional space. These calculations can predict bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate various electronic properties that are key to understanding the molecule's reactivity. These properties include ionization potential, electron affinity, and the distribution of electron density. The calculated vibrational frequencies from DFT can be compared with experimental data from infrared and Raman spectroscopy to confirm the molecule's structure. Such studies on related halogenated benzoates have shown that DFT methods, like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide reliable results for both geometric and spectroscopic parameters. dergipark.org.trmdpi.com

A key output from DFT that helps predict reactivity is the molecular electrostatic potential map, which is discussed in a later section. By identifying the electron-rich and electron-poor regions of this compound, one could predict how it would interact with other molecules, for instance, in a chemical synthesis or a biological system.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic its behavior in a solution.

The primary applications of MD simulations for this compound would be:

Conformational Analysis: Although this compound is a relatively rigid molecule, the methyl ester group has rotational freedom. MD simulations can explore the different conformations (spatial arrangements) of this group and determine their relative energies and populations at a given temperature.

Intermolecular Interactions: By simulating the molecule in a solvent, MD can provide detailed information about how it interacts with surrounding molecules. For example, it could show the formation of hydrogen bonds between the ester's oxygen atoms and water molecules. In a more complex system, such as a lipid bilayer, MD could predict how the molecule orients itself, which is relevant for predicting its absorption and distribution in biological systems.

While specific MD simulation data for this compound is not available, the methodology is standard and widely applied to small molecules to understand their dynamic behavior. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. A QSAR study for this compound would typically involve synthesizing a library of its derivatives and testing their biological activity (e.g., as enzyme inhibitors or receptor binders).

The process would involve:

Creating a Dataset: A series of derivatives would be made by, for example, changing the substituents on the benzene (B151609) ring or modifying the ester group.

Calculating Descriptors: For each derivative, a set of molecular descriptors would be calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the observed biological activity.

The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. Such in silico approaches are a cornerstone of modern drug discovery. nih.gov

Molecular Docking Simulations for Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. For this compound, molecular docking could be used to screen for potential biological targets or to understand its binding mode within a known target.

The docking process involves:

Preparation of Receptor and Ligand: A 3D structure of the target protein is obtained, often from a public database like the Protein Data Bank. The 3D structure of this compound is also generated and optimized.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the binding site of the receptor.

Scoring and Analysis: Each docked pose is assigned a score that estimates the binding affinity. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor.

For instance, studies on structurally similar molecules have used docking to predict antifungal activity by assessing their binding affinity to fungal enzymes. dergipark.org.tr A similar approach could be applied to this compound to explore its potential as a bioactive agent.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electrostatic Potential Surfaces

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties.

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This is the innermost orbital that is empty of electrons and can act as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited. researchgate.netsigmaaldrich.com

For this compound, the HOMO would likely be distributed over the electron-rich benzene ring and the oxygen atoms of the ester group. The LUMO would also likely be located on the aromatic ring system. DFT calculations would provide the specific energy values for these orbitals and the resulting energy gap.

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential around a molecule. It is color-coded to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the halogen atoms, and positive potential around the hydrogen atoms. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for molecular recognition and binding to biological targets. researchgate.net

Applications in Advanced Organic Synthesis and Material Science Research

Methyl 4-chloro-3-fluorobenzoate as a Key Building Block for Complex Molecules

This compound's primary recognized role is as a fundamental building block in multi-step organic synthesis. The presence of three different functional groups—the methyl ester, the chlorine atom, and the fluorine atom—on the benzene (B151609) ring allows for a variety of chemical transformations. Organic chemists can selectively target these sites to introduce new functionalities and build up molecular complexity.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups or used in coupling reactions. The halogen substituents (chlorine and fluorine) can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds. The differential reactivity of the C-Cl and C-F bonds can also be exploited for sequential and site-selective modifications.

While detailed research findings on the synthesis of specific, highly complex molecules using this compound are not extensively documented in publicly available literature, its structural motifs are found in various patented compounds, suggesting its use as an intermediate in the development of new chemical entities. nih.gov

Role in the Synthesis of Specialty Polymers and Resins

The potential for this compound to be used as a monomer in the synthesis of specialty polymers and resins is an area of theoretical interest, though specific research and detailed findings are limited. In principle, the difunctional nature of its corresponding carboxylic acid or diol derivatives could allow it to be incorporated into polyester (B1180765) or other condensation polymer chains.

The incorporation of halogen atoms into a polymer backbone can significantly modify the material's properties, including its flame retardancy, thermal stability, and refractive index. The presence of fluorine, in particular, can impart desirable characteristics such as increased chemical resistance and altered surface properties.

However, a comprehensive review of current scientific literature does not reveal established methods or detailed research findings on the polymerization of this compound or its direct derivatives into specialty polymers or resins.

Precursor in the Development of Advanced Materials with Specific Electronic Properties

The electronic properties of fluorinated and chlorinated aromatic compounds make them attractive precursors for materials with specific electronic functionalities. The electron-withdrawing nature of the halogen atoms in this compound influences the electron density of the aromatic ring, which can be a desirable feature in the design of electroactive materials.

Theoretically, molecules derived from this compound could be used to create organic semiconductors, dielectrics, or materials with non-linear optical properties. The tailored electronic characteristics of the monomer unit could translate into the bulk properties of the resulting material.

Agrochemical Development and Environmental Impact Assessment in Agricultural Research

Intermediate in the Formulation of Novel Pesticides and Herbicides

Methyl 4-chloro-3-fluorobenzoate is a chemical intermediate, meaning it is a precursor compound used in the synthesis of more complex, active ingredients. The strategic placement of chlorine and fluorine atoms on the benzene (B151609) ring is crucial. The introduction of halogen atoms into a potential active ingredient is a key tool for modulating the physicochemical properties of a molecule, such as its stability, lipophilicity, and binding affinity to target sites in a pest or weed. nih.govresearchgate.net This modulation is critical in the design of modern agrochemicals. researchgate.net

Since 2010, approximately 96% of newly launched agricultural pesticides have contained halogen atoms, underscoring their importance in the industry. nih.gov Fungicides and herbicides most commonly incorporate fluorine, while insecticides and nematicides often feature a combination of different halogens, such as chlorine and fluorine. nih.gov The presence of both a chloro and a fluoro group on the benzoate (B1203000) ring makes this compound a valuable building block for creating novel active ingredients. Its structure allows for further chemical modification, enabling chemists to fine-tune the final product's biological activity and selectivity. While specific synthesis pathways for commercial pesticides originating from this exact intermediate are often proprietary, its structural motifs are representative of those used to generate new classes of chemical compounds with potentially new modes of action. researchgate.net

Research into Targeted Crop Protection Agents

Research into new crop protection agents increasingly focuses on high target specificity to reduce off-target effects on beneficial organisms and the environment. The benzoate structure itself is a known pharmacophore in this field. For instance, the related, non-halogenated compound Methyl Benzoate has been identified as a potent and selective botanical insecticide. nih.gov It has demonstrated high toxicity against major pests like the fall armyworm (Spodoptera frugiperda) and the lesser grain borer (Rhyzopertha dominica), while showing low toxicity to non-target organisms like pollinators (bumblebees), predators (ladybugs), and earthworms. nih.govmdpi.com

The development of targeted agents often involves synthesizing derivatives of a known active compound to enhance its properties. Halogenation is a primary strategy in this optimization process. researchgate.net By creating halogenated analogues such as this compound, researchers can potentially increase the compound's environmental persistence, alter its mode of action, or improve its ability to penetrate the target pest. Research in this area investigates how these substitutions affect the molecule's efficacy and selectivity, aiming to create a pesticide that is highly effective against a specific pest while remaining safe for other organisms. nih.govresearchgate.net

Impact of Halogenated Benzoates on Soil Microbiology and Crop Health

When agrochemicals are applied in the field, their interaction with the soil ecosystem and the crops themselves is a critical area of study. Halogenated aromatic compounds, including benzoates, can have significant effects on both soil microbes and plant physiology.

Impact on Soil Microbiology

Studies on benzoic acid specifically show that its addition to soil can significantly alter the microbial balance. In one study, benzoic acid application led to a decrease in the relative abundance of key bacterial phyla like Proteobacteria and Actinobacteriota, while increasing the abundance of Chloroflexi. mdpi.com Conversely, some soil bacteria, such as certain species of Pseudomonas, Rhodococcus, and Alcaligenes, are capable of using aromatic hydrocarbons like benzene and toluene (B28343) as a substrate, indicating their role in the bioremediation of these compounds. nih.gov The degradation of halogenated benzoates by phototrophic bacteria has also been well-documented, suggesting a natural pathway for their removal from the environment. scirp.org

Table 1: Reported Effects of Benzoic Acid/Benzoates on Soil Microbial Phyla

| Microbial Phylum | Treatment | Observed Effect | Source(s) |

|---|---|---|---|

| Proteobacteria | Benzoic Acid | Relative abundance significantly decreased. | mdpi.com |

| Actinobacteriota | Benzoic Acid | Relative abundance significantly decreased. | mdpi.com |

| Chloroflexi | Benzoic Acid | Relative abundance significantly increased. | mdpi.com |

| Acidobacteriota | Benzoic Acid | Relative abundance significantly decreased. | mdpi.com |

| Ascomycota | PAHs | Relative abundance changed with concentration. | mdpi.com |

Impact on Crop Health

Benzoates and their derivatives can have direct physiological effects on plants, which can be either beneficial or detrimental depending on the concentration and the specific plant species. For instance, postharvest treatments with sodium benzoate have been shown to effectively maintain fruit firmness, delay ripening, and extend the shelf-life of pears. nih.gov In another study, applying sodium benzoate at concentrations of 2–4 g L⁻¹ helped alleviate heavy metal stress in wheat seedlings, increasing chlorophyll (B73375) content and the activity of beneficial enzymes like superoxide (B77818) dismutase. researchgate.net However, concentrations above 6 g L⁻¹ inhibited growth and caused damage to the seedlings. researchgate.net

The effects can vary significantly between different types of plants. Foliar application of benzoic acid produced positive growth responses in tomato and pepper seedlings but had a negative effect on most growth variables in tomatillo. scielo.org.mx The addition of benzoic acid directly to the soil was found to be generally detrimental to the growth of Perilla frutescens, with increasing concentrations leading to reduced plant height, biomass, and seed weight. mdpi.com This highlights the complexity of predicting the impact of such compounds, as the effect is highly dependent on the dose, application method, and crop species.

Table 2: Summary of Research Findings on the Effects of Benzoates on Crop Health

| Plant Species | Compound | Application/Concentration | Key Findings | Source(s) |

|---|---|---|---|---|

| Wheat (Triticum aestivum) | Sodium Benzoate | 2-4 g L⁻¹ in soil with heavy metals | Alleviated stress, increased chlorophyll and enzyme activity. | researchgate.net |

| Wheat (Triticum aestivum) | Sodium Benzoate | >6 g L⁻¹ in soil with heavy metals | Inhibited growth, caused damage to seedlings. | researchgate.net |

| Pear (Pyrus pyrifolia) | Sodium Benzoate | 1.0% - 3.0% postharvest treatment | Retained firmness, suppressed degradation, extended shelf-life. | nih.gov |

| Tomato (Solanum lycopersicum) | Benzoic Acid | 10⁻⁴ - 10⁻⁶ M foliar spray | Positive responses in some growth variables. | scielo.org.mx |

| Pepper (Capsicum annuum) | Benzoic Acid | 10⁻⁴ - 10⁻⁶ M foliar spray | Positive responses in some growth variables. | scielo.org.mx |

| Tomatillo (Physalis ixocarpa) | Benzoic Acid | 10⁻⁴ - 10⁻⁶ M foliar spray | Most variables responded negatively. | scielo.org.mx |

Environmental Fate and Biodegradation Research of Halogenated Benzoate Esters

Microbial Degradation Pathways of Fluorinated and Chlorinated Benzoates

The microbial degradation of halogenated benzoates is a key process in their environmental detoxification. nih.govarizona.edu Microorganisms have evolved diverse catabolic pathways to utilize these compounds as sources of carbon and energy. nih.govnih.gov The degradation pathways are largely influenced by the type and position of the halogen substituents on the aromatic ring and the prevailing environmental conditions (aerobic or anaerobic).

Under aerobic conditions, the initial attack on the benzoate (B1203000) ring is often initiated by dioxygenase enzymes. arizona.edu For chlorinated and fluorinated benzoates, this typically involves the conversion of the substrate to a corresponding catechol derivative. For instance, the degradation of 3-chlorobenzoate (B1228886) (3-CBA) can be initiated by a dioxygenase to form a dihydrodiol, which is then converted to chlorocatechol. nih.gov This chlorocatechol is a central intermediate that is further processed through ring cleavage pathways, such as the ortho- or meta-cleavage pathways, leading to intermediates of central metabolism. nih.gov

In some cases, degradation can proceed via hydroxylation to form hydroxybenzoates. nih.gov For example, 3-CBA can be transformed into 4-hydroxybenzoate (B8730719) or 3-hydroxybenzoate, which are then channeled into the protocatechuate or gentisate pathways, respectively. nih.gov However, the presence of multiple halogens, such as in 4-chloro-3-fluorobenzoate, can present a greater challenge for microbial degradation due to the increased chemical stability of the C-F bond compared to the C-Cl bond. Some bacterial strains that can degrade chloro- and bromo-substituted aromatic compounds are unable to metabolize the corresponding fluorinated analogs. asm.org

Under anaerobic conditions, reductive dehalogenation is a primary mechanism for the breakdown of halogenated benzoates. arizona.edu In this process, the halogen substituent is removed and replaced by a hydrogen atom, with the halogenated compound serving as an electron acceptor. arizona.eduindustrialmaintenanceproducts.net For example, the reductive dechlorination of 3-chlorobenzoate to benzoate has been observed in anaerobic consortia. arizona.edu Once dehalogenated, the resulting benzoate can be further degraded by other members of the microbial community. arizona.edu

Enzymatic Mechanisms Involved in Halogen Dehalogenation and Ring Cleavage

The biodegradation of halogenated benzoates is mediated by a suite of specialized enzymes. nih.govacs.org These enzymes catalyze the key steps of dehalogenation and aromatic ring cleavage, rendering the compounds less toxic and available for further metabolism. nih.govresearchgate.net

Dehalogenases are a diverse group of enzymes that catalyze the cleavage of carbon-halogen bonds. nih.govacs.org They can be broadly categorized based on their reaction mechanism, which includes hydrolytic, reductive, and oxygenolytic dehalogenation.

Hydrolytic dehalogenases replace a halogen substituent with a hydroxyl group from water. For example, 4-chlorobenzoate-4-hydroxylase is a key enzyme in the degradation of 4-chlorobenzoate, converting it to 4-hydroxybenzoate.

Reductive dehalogenases are crucial in anaerobic environments, where they remove a halogen atom and replace it with a hydrogen atom. This process is often the initial step in the anaerobic degradation of many chlorinated aromatic compounds. arizona.edu

Oxygenolytic dehalogenases utilize molecular oxygen to remove halogen substituents. Dioxygenases, for example, can incorporate both atoms of an oxygen molecule into the aromatic ring, leading to the elimination of the halogen and the formation of a dihydroxylated intermediate. nih.gov

Ring Cleavage Enzymes , primarily dioxygenases, are responsible for breaking open the aromatic ring of catechol intermediates. nih.gov There are two main types of ring cleavage:

Ortho-cleavage , where the ring is cleaved between the two hydroxyl groups of the catechol.

Meta-cleavage , where the ring is cleaved adjacent to one of the hydroxyl groups.

The choice of cleavage pathway is determined by the specific enzymes present in the microorganism. The resulting aliphatic products are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

The efficiency of these enzymatic reactions can be influenced by the nature and position of the halogen substituents. For example, some dehalogenases exhibit broad substrate specificity, acting on a range of halogenated compounds, while others are highly specific. nih.gov The presence of a fluorine atom, in particular, can hinder enzymatic degradation due to the high strength of the carbon-fluorine bond. asm.org

Bioremediation Strategies for Halogenated Aromatic Contaminants

Bioremediation harnesses the metabolic capabilities of microorganisms to clean up contaminated environments. cuni.cz For sites contaminated with halogenated aromatic compounds, several bioremediation strategies can be employed, often tailored to the specific contaminants and site conditions. cuni.czepa.gov

Enhanced Reductive Dechlorination (ERD) is a prominent in-situ bioremediation technique for chlorinated solvents in anaerobic environments. askesa.com This process involves stimulating the growth and activity of dehalogenating bacteria by providing an electron donor (such as lactate, vegetable oil, or molasses) and sometimes nutrients like nitrogen and phosphorus. epa.govaskesa.com These additions create an anoxic environment that is favorable for reductive dechlorination. askesa.com

Bioaugmentation involves the introduction of specific microorganisms with known degradative capabilities to a contaminated site. cuni.cz This strategy is particularly useful when the indigenous microbial population lacks the ability to degrade the target contaminants or when the degradation rate is too slow. Strains of Pseudomonas, Burkholderia, and Cupriavidus have been isolated for their ability to degrade chlorobenzoates and could be candidates for bioaugmentation. nih.gov

Biostimulation , in contrast, aims to enhance the activity of the native microbial community by adding nutrients and electron acceptors (like oxygen in aerobic systems) or donors (in anaerobic systems). cuni.cz This approach is often more cost-effective than bioaugmentation but relies on the presence of indigenous microorganisms with the necessary metabolic pathways.

Mycoremediation , the use of fungi for bioremediation, is another promising approach. cuni.cz White-rot fungi, in particular, produce powerful extracellular enzymes that can degrade a wide range of persistent organic pollutants, including chlorinated aromatic compounds. cuni.cz

The selection of a bioremediation strategy depends on a thorough site assessment, including the type and concentration of contaminants, the hydrogeological conditions, and the existing microbial community.

| Bioremediation Strategy | Description | Key Components |

| Enhanced Reductive Dechlorination (ERD) | Stimulation of anaerobic bacteria to reductively dechlorinate contaminants. askesa.com | Electron donors (e.g., lactate, vegetable oil), anoxic conditions. askesa.com |

| Bioaugmentation | Introduction of non-native microorganisms with specific degradative capabilities. cuni.cz | Specialized microbial cultures. cuni.cz |

| Biostimulation | Enhancement of indigenous microbial activity. cuni.cz | Nutrients, electron acceptors/donors. cuni.cz |

| Mycoremediation | Use of fungi to break down contaminants. cuni.cz | Fungal species (e.g., white-rot fungi), lignocellulosic substrates. cuni.cz |

Environmental Persistence and Transformation Studies

The environmental persistence of halogenated benzoate esters is a significant concern due to their potential for long-range transport and bioaccumulation. nih.govacs.org The persistence of these compounds is largely determined by their chemical structure, particularly the number and type of halogen substituents, and the environmental conditions.

The degree of chlorination significantly affects the biodegradability of chlorinated aromatic compounds. industrialmaintenanceproducts.net Higher chlorinated congeners are generally more resistant to aerobic degradation but are more susceptible to anaerobic reductive dechlorination. industrialmaintenanceproducts.net Conversely, lower chlorinated compounds are more readily degraded under aerobic conditions. industrialmaintenanceproducts.net This suggests that the complete biodegradation of highly chlorinated compounds may require a sequence of anaerobic and aerobic treatments. industrialmaintenanceproducts.net

Fluorinated aromatic compounds often exhibit greater persistence than their chlorinated or brominated counterparts. asm.org The high strength of the carbon-fluorine bond makes it more difficult for microbial enzymes to cleave. asm.org

Transformation studies have shown that halogenated benzoates can be converted into various metabolites in the environment. Under aerobic conditions, the primary transformation products are often hydroxylated and dehalogenated derivatives. nih.gov In anaerobic environments, the main transformation products are the corresponding dehalogenated benzoates. arizona.edu

The environmental half-lives of chlorinated benzoates can range from days to months, depending on the specific compound and environmental conditions. industrialmaintenanceproducts.net However, more persistent halogenated compounds, such as certain polychlorinated biphenyls (PCBs), can have half-lives of several years. nih.govindustrialmaintenanceproducts.net

| Compound Class | General Persistence | Key Transformation Processes |

| Lower Chlorinated Benzoates | Low to moderate industrialmaintenanceproducts.net | Aerobic hydroxylation and ring cleavage arizona.edu |

| Higher Chlorinated Benzoates | Moderate to high industrialmaintenanceproducts.net | Anaerobic reductive dechlorination arizona.edu |

| Fluorinated Benzoates | High asm.org | Slow aerobic and anaerobic degradation asm.org |

Future Research Directions and Emerging Paradigms for Methyl 4 Chloro 3 Fluorobenzoate Studies

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of halogenated benzoates, including Methyl 4-chloro-3-fluorobenzoate, traditionally relies on established methods that can have limitations regarding efficiency, selectivity, and environmental impact. A key future direction is the development and application of novel catalytic systems to overcome these challenges.

Research is moving towards catalysts that offer atomic-level precision and enhanced recoverability. sciencedaily.com One promising area is the development of Graphene-based single-atom catalysts (GACs), which feature unique structures like dual-metal cores that can facilitate more efficient and selective reactions. For instance, a novel GAC with two copper ions held in a polymeric carbon nitride structure has demonstrated remarkable stability and efficiency in cross-coupling reactions, a common method for modifying aromatic rings. sciencedaily.com This type of catalyst, which can be used for numerous cycles without significant loss of activity, could dramatically reduce waste and the risk of metal contamination in the synthesis of fine chemicals. sciencedaily.com

Another emerging area is the use of halogen-bond donor catalysts. rsc.org These metal-free systems can activate substrates through specific halogen-bonding interactions, offering a milder and more environmentally friendly alternative to traditional Lewis or Brønsted acid catalysts. rsc.orgelsevierpure.com Furthermore, the encapsulation of metal nanoparticles within frameworks like Metal-Organic Frameworks (MOFs) presents a strategy to create highly stable and selective catalysts that can withstand the harsh conditions sometimes required for synthesis. kaust.edu.sa Future research will likely focus on designing and screening these advanced catalytic systems to find optimal conditions for the high-yield, cost-effective, and green synthesis of this compound and its derivatives.

Table 1: Comparison of Emerging Catalytic Systems

| Catalyst Type | Key Features | Potential Advantages for Synthesis | Research Focus |

|---|---|---|---|

| Graphene-based Single-Atom Catalysts (GACs) | Dual-metal cores (e.g., copper ions); Polymeric carbon nitride support. sciencedaily.com | High efficiency, selectivity, stability, and recoverability; Reduced metal contamination. sciencedaily.com | Optimizing metal core and support for specific reactions. |

| Halogen Bond Donor Catalysts | Metal-free; Activation via halogen bonding. rsc.org | Mild reaction conditions; Reduced metal waste; Environmentally friendly. rsc.orgelsevierpure.com | Expanding the scope of applicable reactions. |

| Encapsulated Nanoparticles (e.g., in MOFs) | Metal nanoparticles stabilized within a porous framework. kaust.edu.sa | High stability under harsh conditions; High selectivity. kaust.edu.sa | Controlling particle size and framework interaction. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch production to continuous flow chemistry is revolutionizing the manufacture of pharmaceuticals and fine chemicals. seqens.comamf.chmt.com This approach, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters like temperature and pressure, leading to enhanced safety, higher yields, and improved product purity. seqens.comamf.chmt.com

Future research on this compound will undoubtedly leverage flow chemistry for its synthesis and subsequent transformations. The benefits are numerous:

Enhanced Safety: Small reaction volumes minimize the risks associated with handling potentially hazardous reagents and exothermic reactions. mt.com

Increased Efficiency: Precise control and rapid heat and mass transfer can significantly shorten reaction times and improve yields. amf.ch

Scalability: Scaling up production is more straightforward than in batch processes, facilitating a smoother transition from laboratory to industrial scale. seqens.com

Consistency: Continuous processing ensures high lot-to-lot consistency and product quality. researchgate.net

Beyond simple flow synthesis, the future lies in fully automated platforms that integrate synthesis, purification, and analysis. innovationnewsnetwork.comnus.edu.sgchemspeed.com Researchers have developed techniques like solid-phase synthesis-flow (SPS-flow), which combines the benefits of solid-supported synthesis with the efficiency of continuous flow. innovationnewsnetwork.comnus.edu.sg These computer-controlled systems can run unattended for extended periods, enabling the rapid synthesis of compound libraries for screening purposes. nus.edu.sgbiovanix.com The integration of AI and machine learning with these automated platforms will allow for dynamic optimization of reaction parameters in real-time, accelerating the discovery and development of new molecules derived from this compound. biovanix.comresearchgate.net

Advanced in Silico Predictive Modeling for Drug and Agrochemical Discovery

Before a molecule is ever synthesized, computational tools can predict its properties and potential biological activity. This in silico approach is becoming indispensable for accelerating the discovery of new drugs and agrochemicals while reducing costs and the need for extensive experimental testing. For derivatives of this compound, advanced predictive modeling represents a major avenue for future research.

The process involves several key stages:

Data Collection: Compiling extensive databases of chemical structures and their associated biological and toxicological data. scribd.comscribd.com

Computational Design: Using techniques like molecular docking and dynamics to simulate how a molecule interacts with a specific biological target, such as an enzyme or receptor. scribd.comscribd.comnih.gov

Predictive Modeling: Employing machine learning algorithms and Quantitative Structure-Activity Relationship (QSAR) models to predict properties like efficacy, toxicity, and ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govresearchgate.netresearchgate.net

Validation: Synthesizing the most promising candidates and performing experimental assays to confirm the accuracy of the computational predictions. scribd.comscribd.com

These models can be used to screen vast virtual libraries of compounds derived from the this compound scaffold, identifying those with the highest probability of success. For agrochemical discovery, models can predict not only efficacy against pests but also environmental fate and potential ecotoxicity, guiding the design of safer and more sustainable products. scribd.comscribd.comnih.govresearchgate.net In drug discovery, in silico tools can predict how a compound will behave in the human body, helping to avoid costly failures in later stages of development. researchgate.netmdpi.com

Investigation of Synergistic Effects with Other Functional Groups in Bioactive Compounds

A single molecule rarely acts in isolation. The biological effect of a drug or agrochemical can be significantly enhanced when combined with other compounds. This phenomenon, known as synergy, occurs when the combined effect is greater than the sum of the individual effects. mdpi.com Future research should explore the synergistic potential of the 4-chloro-3-fluorobenzoate moiety when incorporated into larger molecules alongside other functional groups.

There are two primary types of synergism:

Pharmacokinetic Synergism: This occurs when one compound improves the absorption, distribution, metabolism, or excretion of another, thereby increasing its bioavailability and efficacy. genesispub.org For example, a functional group could inhibit an enzyme that would normally break down the active part of the molecule. genesispub.org

Pharmacodynamic Synergism: This involves two or more compounds acting on different targets within the same biological pathway or on complementary targets to produce an enhanced therapeutic effect. mdpi.comgenesispub.org This approach is particularly valuable for treating complex diseases or overcoming drug resistance. genesispub.org

By strategically combining the unique electronic properties of the halogenated phenyl ring of this compound with other bioactive pharmacophores, researchers could design novel compounds with significantly improved performance. For instance, in an antimicrobial context, the benzoate-derived portion might weaken a bacterial cell wall, allowing another part of the molecule to more effectively penetrate and disrupt essential cellular processes. mdpi.com Investigating these interactions will be crucial for unlocking the full potential of this chemical scaffold in creating next-generation medicines and crop protection agents. mdpi.commdpi.com

Sustainable Synthesis and Degradation Strategies for Environmental Stewardship

The principles of green chemistry are becoming central to the chemical industry, aiming to minimize environmental impact throughout a molecule's lifecycle. mdpi.comjddhs.com For this compound, this involves developing both greener synthetic routes and effective degradation strategies. acs.orgcellandgene.com

Sustainable Synthesis: Future research will focus on applying the 12 principles of green chemistry to the production of this compound. mdpi.com Key areas of exploration include:

Waste Prevention: Designing synthetic pathways with high atom economy, where the maximum proportion of reactants are incorporated into the final product. jddhs.com

Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or other bio-derived solvents. mdpi.comresearchgate.net

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis to reduce energy consumption and shorten reaction times. mdpi.comjddhs.com

Renewable Feedstocks: Exploring the use of raw materials derived from renewable sources. researchgate.net